

A Legacy Solvent: Charting the Historical Scientific Applications of Carbon Tetrachloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once a ubiquitous solvent in laboratories and industrial processes, **carbon tetrachloride** (CCl₄) now serves as a stark reminder of the evolving understanding of chemical safety and environmental impact. Its unique properties rendered it invaluable across a spectrum of scientific disciplines for decades. This technical guide provides a comprehensive overview of the historical applications of **carbon tetrachloride** in science, offering insights into the experimental methodologies and quantitative data that defined its use. While its toxicity and role in ozone depletion have led to its near-universal phase-out, understanding its historical context remains crucial for interpreting older scientific literature and appreciating the progression of modern chemical practices.

Physical and Chemical Properties

Carbon tetrachloride is a colorless, non-flammable liquid with a sweet, chloroform-like odor. Its physical and chemical properties made it a versatile solvent and reagent in a variety of historical scientific applications.



Property	Value	References
Molecular Formula	CCl4	[1]
Molar Mass	153.82 g/mol	[2]
Density	1.594 g/mL at 25 °C	[2]
Melting Point	-22.9 °C	[1]
Boiling Point	76.7 °C	[1]
Solubility in Water	793 mg/L at 25 °C	[3]
Vapor Pressure	115 hPa at 20 °C	[4]

Historical Production Overview

The production of **carbon tetrachloride** saw a significant rise in the mid-20th century, driven by its demand as a precursor for chlorofluorocarbons (CFCs).[5][6] However, with the implementation of the Montreal Protocol due to its ozone-depleting properties, production has dramatically decreased.[6][7]



Year(s)	Production Volume (U.S.)	Key Applications Driving Production	References
1914	~4,500 metric tons	Dry cleaning, fire extinguishers	[8]
1960-1970	10.7% annual growth rate	Aerosol propellants	[9]
1970	Peak Production	Precursor for CFCs	[5][9]
1989	> 50,000 metric tons	Precursor for CFCs	[6]
1992	~720,000 tonnes (U.S./Europe/Japan)	Precursor for CFCs	
1998	< 2 metric tons	Limited industrial uses	[6]
2012	129,145,698 lbs	Feedstock for other chemicals	[9][10]
2015	142,582,067 lbs	Feedstock for other chemicals	[9][10]

Key Historical Applications in Science

Carbon tetrachloride's utility spanned across organic synthesis, analytical chemistry, and biomedical research. The following sections detail some of its most significant historical scientific applications, including experimental protocols where available.

Organic Synthesis: The Appel Reaction

Carbon tetrachloride was a key reagent in the Appel reaction, a widely used method for converting alcohols to alkyl chlorides.[7] This reaction was valued for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the carbon center.[11][12]

This protocol is adapted from a representative procedure for the Appel reaction.[13]

Materials:

Geraniol

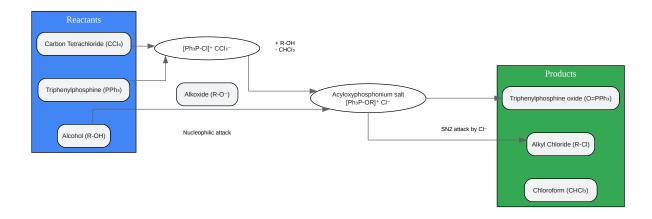


- Triphenylphosphine
- Carbon tetrachloride (dried and distilled)
- Pentane (dry)
- Anhydrous magnesium sulfate or phosphorus pentoxide (for drying CCl₄)
- Potassium carbonate (for drying geraniol)
- Three-necked flask, reflux condenser, magnetic stirrer, drying tube, distillation apparatus

Procedure:

- Preparation: A dry, 300-mL, three-necked flask is equipped with a magnetic stirring bar, a reflux condenser fitted with a drying tube.
- Reagent Addition: The flask is charged with 90 mL of dry carbon tetrachloride and 15.42 g
 (0.1001 mole) of dried and distilled geraniol.
- Reaction Initiation: To this solution, 34.09 g (0.1301 mole) of triphenylphosphine is added.
- Reflux: The stirred reaction mixture is heated under reflux for 1 hour.
- Workup:
 - The mixture is cooled to room temperature.
 - 100 mL of dry pentane is added, and stirring is continued for an additional 5 minutes.
 - The precipitated triphenylphosphine oxide is removed by filtration and washed with 50 mL of pentane.
- Isolation: The solvent is removed from the combined filtrate using a rotary evaporator under reduced pressure at room temperature.
- Purification: The residue is distilled to yield geranyl chloride.





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Appel Reaction Pathway

Analytical Chemistry: A Spectroscopic Solvent

Due to the absence of carbon-hydrogen bonds, **carbon tetrachloride** was a valuable solvent for both infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[14]

- Infrared (IR) Spectroscopy: CCl₄ is transparent in the region above 1600 cm⁻¹, making it suitable for observing the vibrational frequencies of many organic compounds without solvent interference.[15] It was often used to study hydrogen bonding, as the O-H stretching frequency is sensitive to the solvent environment.[16]
- Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The lack of protons in CCl₄ meant that it did not produce a solvent signal in ¹H NMR spectra, simplifying the analysis of the sample's proton signals.[14] However, its low dissolving power for polar compounds was a significant limitation.[2][14]



Spectroscopic Technique	Typical Concentration Range	Purpose	References
Infrared (IR) Spectroscopy	0.1 M to pure substance	Studying concentration-dependent effects like hydrogen bonding.	[17]
¹ H NMR Spectroscopy	Sufficient to dissolve the analyte	To obtain a clear spectrum of the analyte without solvent interference.	[18]

Biomedical Research: Induction of Liver Fibrosis

Carbon tetrachloride is a potent hepatotoxin, and this property was widely exploited in scientific research to create animal models of liver injury, fibrosis, and cirrhosis.[19][20] These models were instrumental in studying the mechanisms of liver disease and for evaluating the efficacy of potential therapeutic agents.[9][11]

The following is a generalized protocol based on common methodologies for inducing liver fibrosis in rats using **carbon tetrachloride**.[19][21][22]

Materials:

- Carbon tetrachloride
- Olive oil or corn oil (as a vehicle)
- Male Sprague-Dawley or Wistar rats
- Gavage needles or syringes for intraperitoneal injection
- Appropriate housing and care facilities for the animals

Procedure:

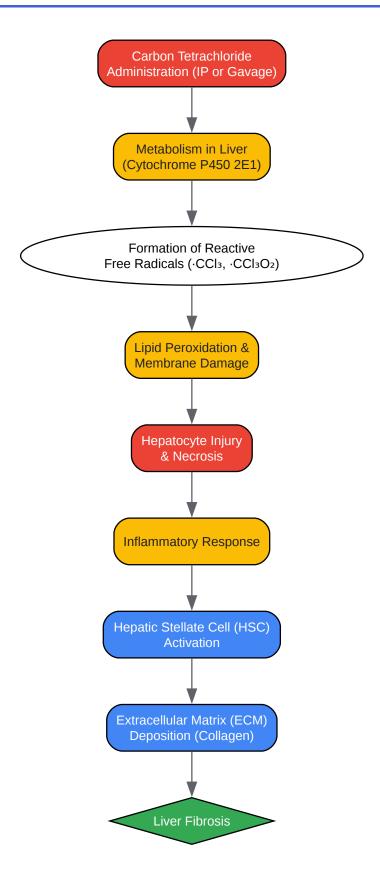
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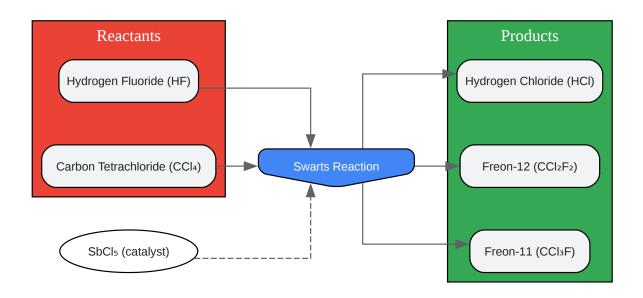


- Preparation of Dosing Solution: Prepare a solution of carbon tetrachloride in olive oil. A
 common concentration is a 1:1 (v/v) mixture, resulting in a 50% CCl₄ solution. Other
 protocols have used 40% solutions.[23]
- Animal Dosing: Administer the CCl₄ solution to the rats. This can be done via intraperitoneal (IP) injection or oral gavage.
 - Dosage: A typical starting dose is 1 mL/kg of body weight of the 50% CCl₄ solution.[19]
 - Frequency: Dosing is typically performed twice a week for a period of 6 to 12 weeks to induce significant fibrosis or cirrhosis.[19][21]
- Control Group: A control group of rats should be administered the vehicle (olive oil) only, following the same dosing schedule.
- Monitoring: The animals' body weight and general health should be monitored throughout the study.
- Assessment of Liver Fibrosis: After the designated treatment period, the animals are euthanized, and their livers are harvested for analysis. Fibrosis can be assessed through:
 - Histopathology: Staining of liver sections with Masson's trichrome or Sirius Red to visualize collagen deposition.
 - Biochemical assays: Measurement of liver enzymes (e.g., ALT, AST) in the serum.
 - \circ Gene expression analysis: Quantification of fibrosis-related gene expression (e.g., collagen I, α -SMA).









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